molecular formula C11H15NO2S B3259026 Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate CAS No. 312697-17-9

Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate

Cat. No.: B3259026
CAS No.: 312697-17-9
M. Wt: 225.31 g/mol
InChI Key: LHYNHUFLJHBTSU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is a thiophene derivative with a complex molecular structure Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate typically involves the Gewald synthesis method. This method involves the reaction of a ketone or aldehyde with elemental sulfur and an amine in the presence of a base. The reaction conditions include heating the mixture under reflux to facilitate the formation of the thiophene ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the thiophene ring.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has shown antimicrobial and antioxidant properties, making it useful in the development of new drugs.

  • Medicine: Research has indicated its potential as an apoptosis-inducing agent for cancer treatment.

  • Industry: Its unique chemical properties make it valuable in the production of materials with specific desired characteristics.

Comparison with Similar Compounds

Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is similar to other thiophene derivatives such as Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. its unique structural features and reactivity profile set it apart from these compounds. Other similar compounds include:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Ethyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Properties

IUPAC Name

ethyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h2-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYNHUFLJHBTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 250 mL flask was charged with 2-chloro-cyclohex-1-enecarbonitrile (3.0 g, 21 mmol) in a 6:1 mixture of EtOH/THF (42 mL), K2CO3 (2.9 g, 21 mmol), and mercapto-acetic acid ethyl ester (3.5 mL, 32 mmol), after which it was fitted with a reflux condenser under N2 atmosphere and heated to 90° C. for 24 h. The mixture was filtered through a pad of diatomaceous earth, such as Celite®, rinsing thoroughly with MeOH (400 mL). After concentration, the title compound was purified by FCC (60% ethyl acetate (EtOAc)/hexanes) to give an amber-colored oil (4.8 g). MS: 226.1. 1H NMR (400 MHz, CDCl3) δ ppm 5.35 (s, 2H), 2.71-2.64 (m, 2H), 2.36-2.26 (m, 2H), 1.87-1.77 (m, 4H), 1.33 (t, J=7.1 Hz, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
42 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

To a solution of 2-chlorocyclohex-1-enecarbonitrile (3.01 g; 21.3 mmol) in a mixture ethanol-tetrahydrofurane (6:1, 42 mL) were added potassium carbonate (3.12 g; 22.6 mmol) and ethyl 2-mercaptoacetate (3.5 mL; 31.9 mmol). The solution was heated under nitrogen atmosphere at 90° C. for 24 h. The solvent was evaporated under reduced pressure and the residue was purified by flash-chormatography on silica gel using a gradient of ethyl acetate (0-10%) in heptane as eluent to yield 2.4 g (50%) of ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate as a bright yellow solid. ESI/APCI (+): 226 (M+H).
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
ethanol tetrahydrofurane
Quantity
42 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Reactant of Route 3
Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Reactant of Route 4
Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Reactant of Route 5
Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate

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